4-Amino-6-aza-2-oxindole
Description
4-Amino-6-aza-2-oxindole is a heterocyclic compound characterized by an oxindole core substituted with an amino group at position 4 and a nitrogen atom (aza) at position 4. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for kinase inhibition and anticancer research. The oxindole moiety is a well-established pharmacophore in drug discovery, often associated with modulating protein-protein interactions and enzyme activity.
Properties
CAS No. |
1190310-01-0 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-amino-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H7N3O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1,8H2,(H,10,11) |
InChI Key |
XEJNKEVEYRLUOF-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=NC=C2N)NC1=O |
Canonical SMILES |
C1C2=C(C=NC=C2N)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Insights :
Key Differences :
- Chlorinated analogues require rigorous purification (e.g., HPLC) due to complex byproducts , whereas methyl-substituted azaindoles are more straightforward to produce .
Pharmacological Activities
While direct activity data for this compound is absent, insights can be inferred from related compounds:
- Oxindole Derivatives: Known for kinase inhibition (e.g., JAK2, EGFR) due to their planar structure and hydrogen-bonding capacity.
- Chloropyrimidine-Aniline Derivatives : Exhibit antimicrobial and anticancer properties, as seen in patent applications .
- Methyl-Azaindoles : Used in agrochemicals and as intermediates for bioactive molecules, with reduced polarity enhancing membrane permeability .
Commercial and Research Utility
- 6-Amino-2-methyl-4-azaindole: Widely available (4 suppliers), enabling rapid access for drug discovery .
- This compound: Less commercially accessible, suggesting niche research applications or proprietary development.
Recommendations :
- Prioritize structural characterization (e.g., X-ray crystallography) to confirm binding modes.
- Explore hybrid derivatives combining oxindole and pyrimidine motifs for synergistic effects.
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